![molecular formula C8H10N4O2 B1422348 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1248908-06-6](/img/structure/B1422348.png)
5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding oxadiazole-thiones .Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis
The reaction of oxazole derivatives often leads to the single-stage method under very mild conditions . The electron-accepting properties of certain oxazole derivatives have demonstrated that a sulfamide group at the 4-position of the isoxazole cycle has increased the acidity of methyl groups at the 3- and 5-positions .Scientific Research Applications
Pharmaceutical Drug Development
The oxadiazole and oxazole moieties present in this compound are known for their pharmacological activities. This compound could be a precursor in synthesizing new drugs with potential antibacterial, antifungal, or anticancer properties. The presence of the 1,3,4-oxadiazol-2-amine group, in particular, is associated with a variety of biological activities, which makes it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of action
The targets of oxazole and oxadiazole derivatives can vary widely depending on the specific compound and its functional groups. They have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of these compounds can also vary. Some oxazole and oxadiazole derivatives have been found to inhibit enzymes, block receptors, or modulate ion channels .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxazole and oxadiazole derivatives can vary depending on the specific compound and its physicochemical properties .
Result of action
The molecular and cellular effects of these compounds can include changes in cell signaling, inhibition of cell growth, or induction of cell death, among others .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Future Directions
Oxazole and its derivatives are promising for obtaining new biologically active compounds . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-4-6(5(2)14-12-4)3-7-10-11-8(9)13-7/h3H2,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEDKEVLDIGVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677745 | |
Record name | 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1248908-06-6 | |
Record name | 5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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